5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring, a cyclopropyl group, and a thiophene moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential pharmacological activities and applications.
The compound can be referenced in various chemical databases, including PubChem, where it is cataloged with the molecular formula and a molecular weight of approximately 190.26 g/mol.
The synthesis of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole can be achieved through various methodologies. One notable approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This method has been established for over a century and typically results in a mixture of regioisomers, which can be resolved through careful reaction conditions .
The molecular structure of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole features:
5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole can participate in various chemical reactions typical for pyrazole derivatives:
The mechanism of action for compounds like 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole often involves interaction with specific biological targets:
Research indicates that pyrazoles exhibit a wide range of pharmacological activities due to their structural diversity and ability to interact with multiple biological targets .
While specific physical properties such as melting point and boiling point are not widely available, general characteristics include:
5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole has potential applications in various scientific fields:
Pyrazole derivatives have evolved from synthetic curiosities to privileged scaffolds in drug discovery, evidenced by their presence in >30 FDA-approved drugs. The pyrazole nucleus first gained prominence with the 1883 Knorr synthesis using hydrazines and 1,3-dicarbonyl compounds . This heterocyclic system’s versatility stems from its aromatic character, hydrogen bonding capability, and metabolic stability. Twentieth-century breakthroughs included the non-steroidal anti-inflammatory agent phenylbutazone (1949) and the antipsychotic CDPPB, demonstrating pyrazole’s adaptability across therapeutic areas [8]. Contemporary pyrazole-containing drugs span celecoxib (COX-2 inhibitor), rimonabant (CB1 antagonist), and crizotinib (ALK inhibitor), collectively generating billions in annual revenue and validating pyrazole’s clinical relevance [8]. The structural isomerism between pyrazole and imidazole allows fine-tuning of electronic properties—pyrazole’s 1,2-diazole configuration provides distinct hydrogen-bonding motifs critical for target engagement [8].
Table 1: Evolution of Pyrazole-Containing Pharmaceuticals
Era | Representative Drug | Therapeutic Class | Key Structural Feature |
---|---|---|---|
1940s | Phenylbutazone | Anti-inflammatory | 1,2-Diphenylpyrazolidinedione |
1990s | Celecoxib | COX-2 Inhibitor | 1,5-Diarylpyrazole sulfonamide |
2000s | Crizotinib | Anticancer (ALK inhibitor) | 3-(Pyridin-2-yl)-5-(trifluoromethyl)pyrazole |
2010s | CDPPB | Antipsychotic | 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide |
The cyclopropyl group confers unique steric and electronic properties: its high C–C bond strength (∼90 kcal/mol) and pyramidal carbon geometry create a "pseudo-alkyl" character with enhanced metabolic resistance. When appended to pyrazole, cyclopropyl increases membrane permeability by reducing polar surface area while maintaining moderate logP (typically 2.0–3.5) [1] [9]. Thiophene, ranked the fourth most common sulfur heterocycle in FDA drugs (2013–2023), serves as a phenyl bioisostere with improved π-stacking capability and modulated electron distribution . The sulfur atom participates in cytochrome P450 interactions, influencing drug metabolism—exemplified by the antihypertensive tienilic acid and anticonvulsant tiagabine . Combined, cyclopropyl-thiophene substitution creates a spatially compact scaffold with balanced lipophilicity (calculated logP = 2.8 for 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole), enabling penetration of biological barriers [1] [4].
This specific chemotype (CAS 320718-46-5, C₁₀H₁₀N₂S, MW 190.26 g/mol) integrates three pharmacophoric elements:
Table 2: Molecular Properties of Key Substituents
Substituent | van der Waals Volume (ų) | Electron Withdrawing Potential (σₚ) | Role in Bioactivity |
---|---|---|---|
Cyclopropyl | 54.0 | -0.21 | Metabolic stabilization, conformational restriction |
Thiophen-2-yl | 70.2 | +0.05 (π-excessive) | π-Stacking, S···C=O dipole interactions |
Unsubstituted Pyrazole | 45.3 | - | H-bond acceptance, metal coordination |
This combination yields a molecular framework with predicted aqueous solubility >100 µM and cell permeability (Caco-2 Papp >5 × 10⁻⁶ cm/s), making it ideal for lead optimization in CNS and inflammatory targets [1] [4].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3